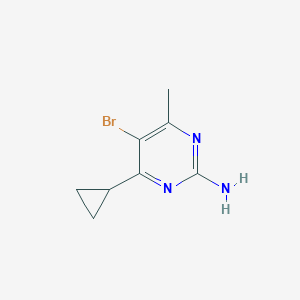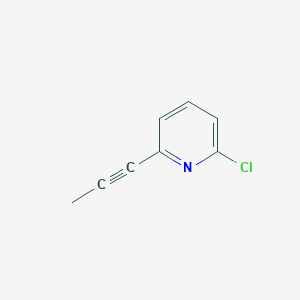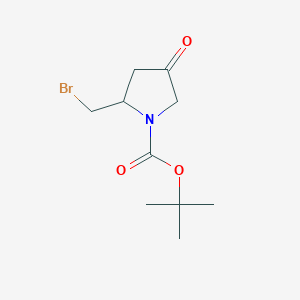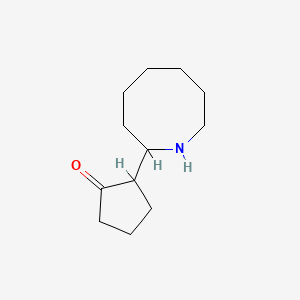
2,3-Diformylbenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diformylbenzoic acid is an organic compound with the molecular formula C9H6O4 It is a derivative of benzoic acid, where two formyl groups are attached to the benzene ring at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Diformylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethylbenzoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically requires heating and careful control of reaction parameters to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 2,3-diformylbenzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diformylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl groups can be further oxidized to carboxylic acids using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2), nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: 2,3-Dicarboxybenzoic acid.
Reduction: 2,3-Dihydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,3-Diformylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers. Its formyl groups make it a versatile building block for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Industry: Used in the production of advanced materials, including polymers and resins with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-diformylbenzoic acid involves its interaction with specific molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines or thiols. This reactivity is exploited in various chemical and biological applications, where the compound can act as a cross-linking agent or a precursor to more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups instead of formyl groups.
2,3-Dimethylbenzoic acid: Precursor to 2,3-diformylbenzoic acid with methyl groups instead of formyl groups.
2,3-Dicarboxybenzoic acid: Oxidation product of 2,3-diformylbenzoic acid with carboxyl groups.
Uniqueness
2,3-Diformylbenzoic acid is unique due to its dual formyl groups, which provide distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C9H6O4 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
2,3-diformylbenzoic acid |
InChI |
InChI=1S/C9H6O4/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-5H,(H,12,13) |
Clave InChI |
ZZTHPJKQICDLDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)O)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate](/img/structure/B13058251.png)


![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
![Methyl (S)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13058275.png)

![tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058292.png)

